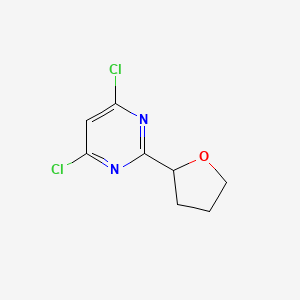
4,6-Dichloro-2-(oxolan-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-2-(oxolan-2-yl)pyrimidine is a chemical compound with the CAS Number: 1483355-82-3 . It has a molecular weight of 219.07 and its IUPAC name is 4,6-dichloro-2-tetrahydro-2-furanylpyrimidine .
Synthesis Analysis
The synthesis of pyrimidines involves various methods . One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . A specific preparation method of 4,6-dichloropyrimidine involves feeding formamide, absolute ethyl alcohol, and sodium ethoxide into a container, stirring and heating, dropping diethyl malonate, and then reflowing and maintaining the temperature .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8Cl2N2O/c9-6-4-7(10)12-8(11-6)5-2-1-3-13-5/h4-5H,1-3H2 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine . This indicates the compound’s reactivity and potential for participating in chemical reactions.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 219.07 and a molecular formula of C8H8Cl2N2O . The storage temperature is typically 4°C .Wissenschaftliche Forschungsanwendungen
Charge Transfer Material Studies
4,6-Dichloro-2-(oxolan-2-yl)pyrimidine derivatives have been studied for their potential as efficient charge transfer materials. These studies involve quantum chemical investigations to understand the electronic, photophysical, and charge transfer properties. For instance, Irfan (2014) explored the properties of 4,6-di(thiophen-2-yl)pyrimidine derivatives, highlighting their potential in hole and electron transfer applications (Irfan, 2014).
Insecticidal and Antibacterial Potential
Research by Deohate and Palaspagar (2020) focused on the synthesis of pyrimidine linked pyrazole heterocyclics, evaluating their insecticidal and antibacterial potential. This study highlights the diverse biological activities of these compounds (Deohate & Palaspagar, 2020).
Nonlinear Optical Material Exploration
Murthy et al. (2019) conducted an analysis of the structural and spectroscopic signatures of synthetized 4,6-dichloro-2-(methylsulfonyl)pyrimidine, indicating its potential as a third-order nonlinear optical material. This study contributes to the understanding of the optical properties of these compounds (Murthy et al., 2019).
Bioactive Compound Synthesis
Martínez et al. (2012) examined the synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines, an important class of bioactive compounds. They used palladium-catalyzed cross-coupling reactions, showcasing the versatility and efficiency of this methodology (Martínez et al., 2012).
Interaction Studies with Other Compounds
Zinchenko et al. (2018) studied the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters, exploring new derivatives and their potential applications (Zinchenko et al., 2018).
Solvatochromism and pH Sensor Development
Hadad et al. (2011) synthesized a series of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, investigating their solvatochromic behavior and potential as colorimetric and luminescent pH sensors (Hadad et al., 2011).
Chemoselective Reactions for Synthetic Applications
Research by Baiazitov et al. (2013) detailed chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, important for synthetic chemistry applications (Baiazitov et al., 2013).
Novel Synthesis Methods
Thomann et al. (2015) reported on a novel and efficient synthesis method for 4,6-disubstituted 2-methylthiopyrimidines, highlighting the simplicity and speed of their approach (Thomann et al., 2015).
Wirkmechanismus
While the specific mechanism of action for 4,6-Dichloro-2-(oxolan-2-yl)pyrimidine is not mentioned in the search results, pyrimidines in general have been found to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Safety and Hazards
Eigenschaften
IUPAC Name |
4,6-dichloro-2-(oxolan-2-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-4-7(10)12-8(11-6)5-2-1-3-13-5/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJXHFZMHHYKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
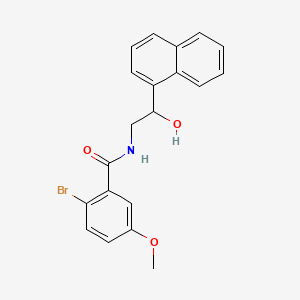

![4-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2424767.png)
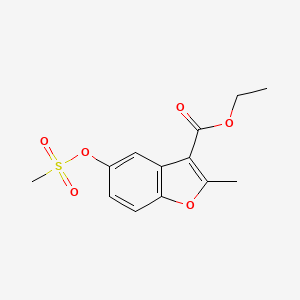
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2424775.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2424778.png)

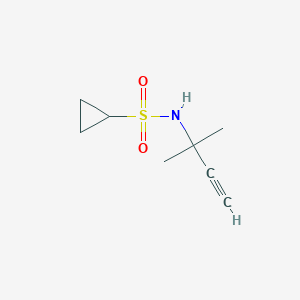
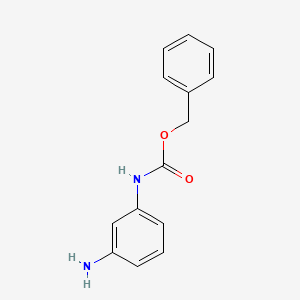
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2424784.png)
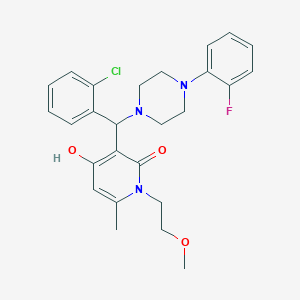
![7-(4-Chlorobenzoyl)-5-[(4-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2424787.png)
![2-Benzylsulfanyl-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2424788.png)
